Boc-L-threonine 4-nitrophenyl ester

Description

BenchChem offers high-quality Boc-L-threonine 4-nitrophenyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-threonine 4-nitrophenyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

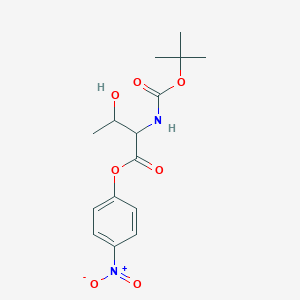

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O7/c1-9(18)12(16-14(20)24-15(2,3)4)13(19)23-11-7-5-10(6-8-11)17(21)22/h5-9,12,18H,1-4H3,(H,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURWBXFMOUSMJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Shelf Life and Storage of Boc-Thr-ONp

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the optimal storage, handling, and shelf-life determination of N-α-(tert-Butoxycarbonyl)-L-threonine p-nitrophenyl ester (Boc-Thr-ONp). Adherence to these principles is critical for ensuring the integrity of this key reagent in peptide synthesis and related applications.

Introduction to Boc-Thr-ONp: A Chemist's Perspective

N-α-(tert-Butoxycarbonyl)-L-threonine p-nitrophenyl ester, commonly abbreviated as Boc-Thr-ONp, is a crucial activated amino acid derivative employed in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the α-amino group of threonine, preventing unwanted side reactions during peptide bond formation. The p-nitrophenyl (ONp) ester is an effective activating group that facilitates the nucleophilic attack by the amino group of the growing peptide chain.

The stability of Boc-Thr-ONp is paramount, as its degradation can lead to the formation of impurities that may compromise the efficiency of peptide synthesis and the purity of the final product. Understanding the chemical vulnerabilities of this reagent is the first step toward establishing effective storage and handling protocols.

The Chemical Stability of Boc-Thr-ONp: Degradation Pathways

The integrity of Boc-Thr-ONp is primarily threatened by hydrolysis. The ester linkage is susceptible to cleavage by water, a reaction that is significantly influenced by pH.

Hydrolysis: The Primary Degradation Pathway

The principal degradation route for Boc-Thr-ONp is the hydrolysis of the p-nitrophenyl ester bond. This reaction yields Boc-L-threonine and p-nitrophenol. The rate of this hydrolysis is highly dependent on the pH of the environment.[1][2][3] While the Boc protecting group itself is generally stable to basic conditions, the p-nitrophenyl ester is not.[][5]

Under neutral to alkaline conditions, the hydrolysis rate increases.[1][3] The release of the chromophoric p-nitrophenolate anion can be monitored spectrophotometrically around 400-410 nm, providing a convenient method for studying the kinetics of this degradation pathway.[1][6]

dot graph "Hydrolysis_of_Boc_Thr_ONp" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

BocThrONp [label="Boc-Thr-ONp"]; H2O [label="H₂O (Moisture)", shape=ellipse, fillcolor="#FFFFFF"]; DegradationProducts [label="Degradation Products", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BocThrOH [label="Boc-Thr-OH"]; pNitrophenol [label="p-Nitrophenol"];

BocThrONp -> DegradationProducts [label="Hydrolysis"]; H2O -> DegradationProducts [style=dashed]; DegradationProducts -> BocThrOH; DegradationProducts -> pNitrophenol; } dot Caption: Primary degradation pathway of Boc-Thr-ONp via hydrolysis.

Recommended Storage and Handling Protocols

To mitigate degradation and ensure the long-term viability of Boc-Thr-ONp, a stringent set of storage and handling procedures must be implemented. These protocols are designed to minimize exposure to moisture, elevated temperatures, and light.

Optimal Storage Conditions

The following table summarizes the recommended storage conditions for Boc-Thr-ONp to maximize its shelf life.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C is standard for long-term storage.[7] Storage at 2-8°C is acceptable for short-term use.[8] | Reduces the rate of chemical degradation, primarily hydrolysis. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric moisture and oxygen. |

| Container | Tightly sealed, opaque containers. | Protects from moisture and light, which can potentially accelerate degradation. |

| Dessicant | Store in a desiccator or with a suitable desiccant. | Actively removes moisture from the immediate storage environment. |

Safe Handling Workflow

Proper handling techniques are as crucial as storage conditions to prevent contamination and degradation of the reagent.

dot graph "Safe_Handling_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Start: Retrieve from Storage", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Equilibrate [label="Equilibrate to Room Temperature\nin a Desiccator"]; Weigh [label="Weigh Required Amount\nRapidly in a Fume Hood"]; Recap [label="Tightly Recap and Purge\nwith Inert Gas"]; Return [label="Return to Storage"]; Use [label="Use Immediately in Reaction"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Equilibrate; Equilibrate -> Weigh; Weigh -> Recap; Recap -> Return; Weigh -> Use; Use -> End; } dot Caption: Recommended workflow for handling solid Boc-Thr-ONp.

Key Handling Practices:

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture on the cold solid.

-

Inert Atmosphere: When possible, handle the solid in a glove box or under a stream of inert gas.

-

Minimize Exposure: Work quickly to minimize the time the compound is exposed to the laboratory atmosphere.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[9][10]

Determining and Verifying Shelf Life

The shelf life of Boc-Thr-ONp is not indefinite and depends heavily on the storage conditions. Regular quality control is essential to ensure the reagent's purity and reactivity.

Analytical Methods for Purity Assessment

Several analytical techniques can be employed to assess the purity of Boc-Thr-ONp and detect the presence of degradation products.

| Analytical Method | Purpose | Key Parameters to Monitor |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis and detection of impurities.[11][12] | Appearance of a peak corresponding to Boc-Thr-OH and a decrease in the area of the Boc-Thr-ONp peak. Chiral HPLC can be used to assess enantiomeric purity.[13][14] |

| Thin-Layer Chromatography (TLC) | Rapid, qualitative assessment of purity.[12] | Presence of additional spots, particularly one corresponding to the more polar Boc-Thr-OH. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of impurities.[11] | Appearance of signals corresponding to Boc-Thr-OH and p-nitrophenol. |

Experimental Protocol: HPLC Purity Assay

The following is a general protocol for determining the purity of Boc-Thr-ONp using reverse-phase HPLC. Method optimization may be required for specific instrumentation.

Objective: To quantify the purity of a Boc-Thr-ONp sample and detect the presence of the primary hydrolytic degradation product, Boc-Thr-OH.

Materials:

-

Boc-Thr-ONp sample

-

Boc-Thr-OH reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Volumetric flasks and pipettes

-

0.45 µm syringe filters

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the Boc-Thr-ONp sample and dissolve it in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions (Example):

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 220 nm and 270 nm (for p-nitrophenyl group)

-

Gradient:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30-31 min: 95% to 5% B

-

31-35 min: 5% B (re-equilibration)

-

-

-

Data Analysis:

-

Identify the peaks for Boc-Thr-ONp and any degradation products (e.g., Boc-Thr-OH) by comparing retention times with reference standards if available.

-

Calculate the purity of the Boc-Thr-ONp sample based on the relative peak areas.

-

Impact of Degradation on Peptide Synthesis

The use of degraded Boc-Thr-ONp can have significant consequences for peptide synthesis.

-

Reduced Yields: The primary degradation product, Boc-Thr-OH, is not an activated ester and will not participate in the coupling reaction. This leads to a lower yield of the desired peptide.

-

Difficult Purification: The unreacted Boc-Thr-OH can complicate the purification of the final peptide product.

-

Incomplete Couplings: A lower effective concentration of the activated amino acid can lead to incomplete coupling reactions, resulting in deletion sequences in the final peptide.

dot graph "Impact_of_Degradation" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Degraded_Reagent [label="Use of Degraded\nBoc-Thr-ONp", fillcolor="#FBBC05", fontcolor="#202124"]; Lower_Concentration [label="Lower Effective Concentration\nof Activated Amino Acid"]; Presence_of_Impurities [label="Presence of Boc-Thr-OH\nImpurity"]; Incomplete_Coupling [label="Incomplete Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification_Issues [label="Purification Challenges", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reduced_Yield [label="Reduced Yield of\nDesired Peptide", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Degraded_Reagent -> Lower_Concentration; Degraded_Reagent -> Presence_of_Impurities; Lower_Concentration -> Incomplete_Coupling; Incomplete_Coupling -> Reduced_Yield; Presence_of_Impurities -> Purification_Issues; Purification_Issues -> Reduced_Yield; } dot Caption: Consequences of using degraded Boc-Thr-ONp in peptide synthesis.

Conclusion

The chemical integrity of Boc-Thr-ONp is a critical factor for the successful synthesis of peptides. By understanding its primary degradation pathway—hydrolysis—and implementing stringent storage and handling protocols, researchers can significantly extend the shelf life of this valuable reagent. Regular purity assessment using techniques such as HPLC is strongly recommended to ensure the quality and reliability of experimental outcomes.

References

-

Liu, Y., et al. (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. PLoS ONE, 11(2), e0149491. Available at: [Link]

-

Ueji, S., et al. (2003). Enantioselective hydrolysis of amino acid esters by apomyoglobin: perfect kinetic resolution of a phenylalanine derivative. Chemical Communications, (13), 1534-1535. Available at: [Link]

-

Zhang, Y., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources, 11(4), 10300-10311. Available at: [Link]

-

Lopes, J. L. S., et al. (2016). Environmental Factors Modulating the Stability and Enzymatic Activity of the Petrotoga mobilis Esterase (PmEst). PLoS ONE, 11(6), e0158146. Available at: [Link]

-

ResearchGate. (n.d.). Hydrolytic β‐hairpins. A) Hydrolysis of p‐nitrophenyl esters, the model reaction used to study the hydrolytic activity of designed β‐hairpins. Retrieved from [Link]

-

Sandoval, G., et al. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical review. UNICIENCIA, 34(2), 32-46. Available at: [Link]

-

Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 7(7), 703-711. Available at: [Link]

-

Peptides International. (n.d.). Boc-Thr[Fmoc-Trp(Boc)]-OH. Retrieved from [Link]

-

Chem-Impex International. (n.d.). Boc-L-Threonine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Boc-L-threonine 4-nitrophenyl ester. Retrieved from [Link]

-

Jabloune, R., et al. (2020). Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. Journal of Agricultural and Food Chemistry, 68(10), 3136-3144. Available at: [Link]

-

ResearchGate. (2020). (PDF) Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. Retrieved from [Link]

-

Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? Retrieved from [Link]

-

Komaravolu, Y., et al. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 12(1), 57-70. Available at: [Link]

-

ResearchGate. (2015). Shelf life / reactivity of amino groups after removing boc protecting group? Retrieved from [Link]

-

Aapptec. (n.d.). Boc-Thr-OH. Retrieved from [Link]

-

Aapptec. (n.d.). Boc-Thr(tBu)-OH. Retrieved from [Link]

-

ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C? Retrieved from [Link]

-

Mozziconacci, O., et al. (2018). Novel chemical degradation pathways of proteins mediated by tryptophan oxidation: tryptophan side chain fragmentation. Journal of Pharmacy and Pharmacology, 70(5), 642-651. Available at: [Link]

-

Strege, M. A., & Che, Y. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1219, 123638. Available at: [Link]

-

Oliyai, C., & Borchardt, R. T. (1994). Chemical pathways of peptide degradation. VI. Effect of the primary sequence on the pathways of degradation of aspartyl residues in model hexapeptides. Pharmaceutical Research, 11(5), 751-758. Available at: [Link]

-

West Bioscience. (n.d.). Protein storage. Retrieved from [Link]

-

Li, S., et al. (1995). Chemical pathways of peptide degradation. VIII. Oxidation of methionine in small model peptides by prooxidant/transition metal ion systems: influence of selective scavengers for reactive oxygen intermediates. Pharmaceutical Research, 12(3), 348-355. Available at: [Link]

-

University of California, Riverside. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]

-

Moravek, Inc. (2019). 6 Safety Tips for the Handling and Storage of Radiolabeled Compounds. Retrieved from [Link]

-

Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. I. Deamidation of Adrenocorticotropic Hormone. Pharmaceutical Research, 7(7), 787-793. Available at: [Link]

-

Discovery Life Sciences. (2020). Recommended Handling and Storage for Biological Specimens. Retrieved from [Link]

Sources

- 1. Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective hydrolysis of amino acid esters by apomyoglobin: perfect kinetic resolution of a phenylalanine derivative - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

- 5. reddit.com [reddit.com]

- 6. scielo.sa.cr [scielo.sa.cr]

- 7. Boc-L-Threonine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. chemimpex.com [chemimpex.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Handling of Biological Materials on the Open Bench | Environment, Health and Safety [ehs.cornell.edu]

- 11. benchchem.com [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

coupling conditions for Boc-L-threonine 4-nitrophenyl ester

Application Note: High-Fidelity Coupling of Boc-L-Threonine 4-Nitrophenyl Ester (Boc-Thr-ONp)

Part 1: Executive Summary & Chemical Logic

The Challenge: Coupling Boc-L-Threonine 4-nitrophenyl ester (Boc-Thr-ONp) presents a unique paradox in peptide synthesis. Unlike standard protected amino acids (e.g., Boc-Thr(Bzl)-OH), this reagent often features a free side-chain hydroxyl group (depending on the specific derivative, though CAS 28307-08-6 denotes the free-OH form). The 4-nitrophenyl (ONp) ester is an "active ester," sufficiently reactive to acylate amines but stable enough to be isolated and stored.

The "Goldilocks" Reactivity: The ONp ester is less reactive than acid chlorides or mixed anhydrides but more selective. This selectivity is the critical feature that allows the coupling of Threonine without side-chain protection in specific contexts. The reaction relies on the kinetic favorability of aminolysis (reaction with the N-terminal amine of the growing chain) over O-acylation (reaction with the free hydroxyl of the Threonine side chain or other hydroxyls).

Core Objectives:

-

Maximize Aminolysis: Drive the reaction between the ONp ester and the target amine.

-

Suppress Transesterification: Prevent the free hydroxyl group (if unprotected) from attacking the active ester of another reagent molecule (intermolecular side reaction).

-

Catalysis: Use additives like HOBt to accelerate the naturally slow kinetics of ONp esters.

Part 2: Mechanistic Insight & Reaction Pathway

The coupling mechanism involves the nucleophilic attack of the free amine (

The Role of HOBt: Hydroxybenzotriazole (HOBt) is not just a suppressant of racemization here; it acts as a nucleophilic catalyst . It attacks the ONp ester to form a transient, highly reactive OBt ester, which is then rapidly aminolyzed. This "trans-activation" is crucial for pushing the reaction to completion before side reactions occur.

Figure 1: Catalytic cycle of HOBt-mediated aminolysis of Boc-Thr-ONp. HOBt converts the moderately active ONp ester into a highly reactive OBt species, outcompeting side reactions.

Part 3: Critical Parameters & Optimization

Before starting, verify the exact derivative. If using Boc-Thr(Bzl)-ONp (benzyl protected), risks are lower. If using Boc-Thr-ONp (free OH), adhere strictly to the concentration limits below.

Table 1: Optimization Matrix

| Parameter | Recommended Condition | Scientific Rationale |

| Solvent | DMF (Dimethylformamide) | High solubility for polar ONp esters; promotes polar transition states. DCM is too non-polar for efficient ONp aminolysis. |

| Concentration | 0.1 M - 0.2 M | Keep concentration moderate. Too high (>0.5 M) increases risk of intermolecular polymerization via the free OH. |

| Catalyst | HOBt (1.0 eq) | Essential. Accelerates reaction by ~10-100x. Without HOBt, ONp coupling can take 24-48h; with HOBt, 2-6h. |

| Base | DIEA (Diisopropylethylamine) | Only required if the amine component is a salt (e.g., HCl salt). Use 1.0–1.5 eq relative to the amine salt. Avoid excess base to prevent racemization. |

| Temperature | 20°C - 25°C | Do not heat. Elevated temperatures promote O-acylation of the Threonine side chain. |

Part 4: Detailed Experimental Protocols

Protocol A: Solution Phase Coupling (Standard)

Best for synthesizing small protected fragments.

Reagents:

-

Boc-Thr-ONp (1.1 eq)

-

Amino Component (e.g., H-AA-OMe·HCl) (1.0 eq)

-

HOBt (anhydrous) (1.1 eq)

-

DIEA (1.1 eq if amine is a salt; 0 eq if free base)

-

DMF (Dry, amine-free)

Step-by-Step:

-

Preparation: Dissolve the Amino Component in minimal DMF (approx. 5 mL per mmol).

-

Neutralization: If the amine is a salt, add DIEA. Verify pH is neutral/slightly basic (wet pH paper: 7-8). Do not overshoot pH > 9.

-

Activation: In a separate vial, dissolve Boc-Thr-ONp and HOBt in DMF. Let stand for 2-3 minutes. The solution often turns slightly yellow due to released nitrophenol traces.

-

Coupling: Add the Activated solution to the Amine solution.

-

Reaction: Stir at room temperature (22°C).

-

Visual Cue: The solution will turn progressively more yellow as 4-nitrophenol is released (

shift).

-

-

Monitoring: Check TLC (System: CHCl3/MeOH 9:1) or HPLC after 4 hours. Look for the disappearance of the amine.

-

Work-up:

-

Dilute with Ethyl Acetate (EtOAc).

-

Crucial Wash: Wash 3x with 5% NaHCO3 (removes 4-nitrophenol and HOBt), 3x with 5% Citric Acid (removes unreacted amine), and 3x with Brine.

-

Dry over MgSO4 and concentrate.

-

Protocol B: Solid Phase Peptide Synthesis (SPPS)

Note: ONp esters are rarely the first choice for SPPS due to slowness, but are used when "gentle" activation is needed.

Step-by-Step:

-

Resin Prep: Swell resin (e.g., Merrifield or PAM for Boc chemistry) in DCM, then wash with DMF.

-

Cocktail Prep: Dissolve Boc-Thr-ONp (3.0 eq) and HOBt (3.0 eq) in DMF.

-

Note: Do not pre-activate for >10 mins.

-

-

Addition: Add cocktail to the resin.

-

Base: Add DIEA (3.0 eq) only if the resin N-terminus is protonated (unlikely in standard Boc cycles after neutralization, but ensure environment is basic enough for aminolysis).

-

Agitation: Shake at Room Temp for 4 to 12 hours .

-

Why so long? ONp esters diffuse slowly and react slowly compared to HBTU/HATU.

-

-

Validation: Perform Kaiser Test .

-

Negative (Yellow): Complete.

-

Positive (Blue): Incomplete. Recouple using fresh reagents.

-

Part 5: Troubleshooting & Quality Control

Common Failure Modes:

-

Incomplete Coupling: ONp esters are slow. If Kaiser test is positive after 12h, do not heat. Wash resin and recouple using a more potent method (e.g., Boc-Thr-OH + HBTU) if side-chain protection allows. If using free-OH Thr, simply repeat the ONp coupling with higher concentration.

-

Side Chain Esterification: If you observe a mass shift of +AminoAcid on the Threonine side chain, the concentration was likely too high or base was excessive.

Figure 2: Decision tree for monitoring and troubleshooting the coupling reaction.

References

- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.

- Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.

-

Sigma-Aldrich. (n.d.). Boc-Thr-OH and Derivatives Product Data. Retrieved from (Verification of CAS 28307-08-6 and physical properties).

-

ChemicalBook. (2023). Boc-L-threonine 4-nitrophenyl ester Properties. Retrieved from (Solubility and stability data).

-

ResearchGate. (2014). Discussions on Side Chain Protection in SPPS. Retrieved from (Context on hydroxyl group reactivity).

Application Note: Chemoselective Coupling with Boc-Thr-ONp in Solution Phase Synthesis

The following Application Note and Protocol guide is structured to address the specific challenges and methodologies associated with using Boc-Thr-ONp (Boc-L-Threonine 4-nitrophenyl ester) in solution-phase peptide synthesis.

Executive Summary & Technical Rationale

In the landscape of modern peptide coupling reagents (e.g., HATU, PyBOP), the p-nitrophenyl (ONp) ester remains a critical tool for specific applications requiring high regio-selectivity and shelf-stability. This guide focuses on Boc-Thr-ONp , a reagent that presents a unique synthetic paradox: it carries an activated carboxyl group alongside a nucleophilic secondary hydroxyl group (threonine side chain).

Why use Boc-Thr-ONp?

-

Crystallinity & Stability: Unlike O-acylisoureas (from DCC) or highly reactive acid halides, ONp esters are often stable, crystalline solids that can be stored for months, allowing for precise stoichiometry without pre-activation steps.

-

Chemoselectivity: The reactivity of the ONp ester is "tuned" such that it reacts readily with primary amines (peptide N-terminus) but is sluggish toward secondary hydroxyls. This allows for the coupling of Threonine without side-chain protection (e.g., O-Benzyl) in specific contexts, reducing the total step count.

The Challenge: The primary risks are O-acylation (inter- or intramolecular) and the removal of p-nitrophenol (HONp) , a yellow, acidic byproduct that can contaminate the final peptide if not rigorously washed out.

Mechanistic Insight: The "Yellow Window" of Reactivity

The coupling reaction relies on aminolysis. The visual signature of this reaction is the release of p-nitrophenol.

-

State A (Reagent): Boc-Thr-ONp is colorless to pale yellow.

-

State B (Reaction): As the amine attacks the ester, free p-nitrophenol (HONp) is released.

-

State C (Workup): In alkaline washes, HONp becomes the p-nitrophenolate anion, which is intensely yellow ($ \lambda_{max} \approx 400 $ nm). This provides a built-in self-validating indicator for purification efficiency.

Critical Pathway Analysis

The following diagram details the reaction logic and potential failure modes (O-acyl shift).

Figure 1: Reaction pathway showing the dominant aminolysis route vs. the base-catalyzed side reactions.

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11]

-

Reagent: Boc-Thr-ONp (Ensure dry; store at -20°C).

-

Amine Component: Amino acid ester or peptide fragment (HCl or TFA salt).[1]

-

Solvent: DMF (N,N-dimethylformamide) or DCM (Dichloromethane).[1][2] Note: DMF is preferred for ONp esters due to solubility.

-

Base: NMM (N-methylmorpholine) or DIEA (Diisopropylethylamine).

-

Wash Buffers: 5%

, 1M

Step-by-Step Procedure

Phase 1: Preparation of the Amine Component

-

Dissolve the amino acid ester salt (e.g., H-Leu-OBzl·HCl) in minimal DMF (concentration ~0.2 – 0.5 M).

-

Neutralization: Add exactly 1.0 equivalent of NMM.

-

Expert Tip: Do not use a large excess of base. Excess base catalyzes the polymerization of the active ester and the O-acylation of the Threonine hydroxyl. NMM is preferred over TEA/DIEA because it is a weaker base, minimizing racemization.

-

Phase 2: Coupling Reaction[3]

-

Add 1.1 to 1.2 equivalents of Boc-Thr-ONp to the neutralized amine solution.

-

Stir at room temperature (20–25°C) .

-

Monitoring:

-

Visual: The solution will turn yellow as p-nitrophenol is released.

-

TLC: Monitor the disappearance of the amine component (ninhydrin positive) and the spot for Boc-Thr-ONp (UV active).

-

Time: ONp esters are slower than OSu esters. Reaction time is typically 12–24 hours .

-

Catalysis: If the reaction is too slow, add 0.1 eq of HOBt (1-Hydroxybenzotriazole) as a catalyst. HOBt converts the ONp ester in situ to the even more reactive OBt ester.

-

Phase 3: Workup (The "Yellow Plague" Removal)

The removal of p-nitrophenol is the most critical step. HONp is soluble in organic solvents, making it hard to remove by simple evaporation.

-

Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Volume should be ~10x the DMF volume to ensure phase separation from water.

-

Acid Wash: Wash 3x with 1M

(or 10% Citric Acid) to remove the base (NMM) and any unreacted amine. -

Alkaline Wash (Critical): Wash 3x – 5x with 5%

or-

Observation: The aqueous layer will turn bright yellow (formation of sodium p-nitrophenolate).

-

Endpoint: Repeat the carbonate washes until the aqueous layer is colorless . This confirms the complete removal of the byproduct.

-

-

Final Rinse: Wash 1x with Brine. Dry over

, filter, and evaporate.

Phase 4: Crystallization

Boc-peptide-ONp coupling products often crystallize well.

-

Dissolve the residue in a minimum amount of DCM or EtOAc.

-

Add Hexane or Petroleum Ether dropwise until turbid.

-

Store at 4°C.

Quantitative Data Summary

| Parameter | Specification / Recommendation |

| Stoichiometry | 1.0 eq Amine : 1.1–1.2 eq Boc-Thr-ONp |

| Solvent | DMF (preferred), DCM, THF |

| Concentration | 0.2 – 0.5 M |

| Temperature | 20°C – 25°C (Avoid heating) |

| Reaction Time | 12 – 24 Hours (Slow kinetics) |

| Catalyst | HOBt (Optional, 0.1 eq) |

| Byproduct Removal | Multiple washes with 5% |

Troubleshooting & Optimization

Issue 1: Reaction is incomplete after 24 hours.

-

Cause: Steric hindrance (common with Threonine) or insufficient base to keep the amine deprotonated.

-

Solution: Add 0.1–0.5 eq of HOBt . This acts as a nucleophilic catalyst, forming the intermediate Boc-Thr-OBt, which reacts faster with the amine.

Issue 2: Product contains impurities (O-acyl shift).

-

Cause: The unprotected hydroxyl group of Threonine has reacted with the active ester. This usually happens if excess base (DIEA/TEA) was used or if the reaction was heated.

-

Correction: Use NMM (weaker base). strictly maintain 1:1 base-to-salt stoichiometry. If the problem persists, switch to side-chain protected Boc-Thr(Bzl)-ONp .

Issue 3: Persistent yellow color in the product.

-

Cause: Trapped p-nitrophenol in the crystal lattice or insufficient washing.

-

Correction: Dissolve the product in EtOAc and repeat the

washes. If the product precipitates during washing, add more EtOAc.

References

-

Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Foundational text on active ester chemistry and aminolysis rates).

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Review of active esters including ONp and OSu).

-

Sigma-Aldrich. (n.d.). Boc-Thr-OH Properties and Derivatives. (Technical data for Threonine derivatives).

-

Keillor, J. W., et al. (2002).[4] Peptide Bond Formation by Using p-Nitrophenyl Esters. Tetrahedron Letters. (Modern application of ONp esters in aqueous/organic mixtures).[5]

Sources

incorporating threonine using nitrophenyl ester method

An In-Depth Guide to the Incorporation of Threonine via the p-Nitrophenyl Ester Method in Peptide Synthesis

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the p-nitrophenyl (ONp) ester method for the incorporation of threonine in peptide synthesis. While modern in-situ activation reagents now dominate the field, the active ester method, particularly with p-nitrophenyl esters, remains a foundational technique with specific applications and significant pedagogical value. This document elucidates the underlying chemical principles, provides validated, step-by-step protocols for both the synthesis of the active ester and its use in Solid-Phase Peptide Synthesis (SPPS), and offers expert insights into potential side reactions, troubleshooting, and reaction monitoring.

Introduction: The Strategic Role of Activated Esters

The stepwise formation of amide bonds is the cornerstone of peptide synthesis.[1] This process requires the activation of a carboxyl group of an N-protected amino acid to render it susceptible to nucleophilic attack by the free amino group of another residue. Historically, one of the most robust methods to achieve this was through the preparation of stable, isolable "active esters".[2][3]

Among these, p-nitrophenyl (ONp) esters, pioneered by Bodanszky, offered a favorable balance of reactivity and stability.[4][5][6] The electron-withdrawing nitro group makes the phenoxide an excellent leaving group, facilitating aminolysis, yet the ester itself is often a crystalline solid, stable enough for isolation, purification, and storage.[6]

While contemporary peptide synthesis largely favors the rapid kinetics of in-situ activation using uronium (HBTU, HATU) or phosphonium (PyBOP) reagents, the ONp ester method holds distinct advantages in specific contexts:

-

Reduced Risk of Side Reactions: For certain sensitive amino acids, such as asparagine and glutamine, in-situ activation with carbodiimides like Dicyclohexylcarbodiimide (DCC) can lead to dehydration of the side-chain amide.[7] The use of a pre-formed, purified active ester circumvents this issue.

-

Avoidance of Guanidinylation: Uronium/aminium reagents can sometimes react with the free N-terminus of the peptide chain to form an unreactive guanidine moiety, terminating the synthesis. This is not a risk when using active esters.

-

Mechanistic Clarity and Control: The use of an isolated intermediate provides a discrete, controllable coupling step, which can be valuable for mechanistic studies and troubleshooting complex syntheses.

Threonine, a β-branched amino acid, presents its own set of challenges, including steric hindrance that can slow coupling rates. Furthermore, its side-chain hydroxyl group is a potential nucleophile that can lead to O-acylation if left unprotected.[8] This guide will focus on the Fmoc/tBu strategy, the modern standard in SPPS, to address these challenges.[9]

The Chemistry of Threonine Activation and Coupling

Side-Chain Protection: A Critical Prerequisite

The secondary hydroxyl group on the threonine side chain must be protected to prevent O-acylation by the activated carboxyl group of the incoming amino acid.[8] In the context of the Fmoc/tBu orthogonal strategy, the tert-butyl (tBu) ether is the protecting group of choice. It is stable to the basic conditions (piperidine) used for Nα-Fmoc removal but is readily cleaved by the strong acid (Trifluoroacetic Acid, TFA) used for final peptide cleavage from the resin.[9][10]

Mechanism of p-Nitrophenyl Ester Synthesis and Coupling

The incorporation of threonine using this method is a two-phase process: synthesis of the active ester, followed by its use in peptide coupling.

Phase 1: Synthesis of Fmoc-Thr(tBu)-ONp The most common and classical method for preparing the active ester is through the condensation of the Nα- and side-chain protected amino acid, Fmoc-Thr(tBu)-OH , with p-nitrophenol. This reaction is typically mediated by a carbodiimide, such as Dicyclohexylcarbodiimide (DCC). DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the hydroxyl group of p-nitrophenol. The reaction byproduct, Dicyclohexylurea (DCU), is poorly soluble in most organic solvents and can be easily removed by filtration.

Caption: Synthesis of the p-Nitrophenyl Active Ester.

Phase 2: Peptide Bond Formation (Aminolysis) Once the purified Fmoc-Thr(tBu)-ONp is obtained, it is introduced to the resin-bound peptide, which has a free N-terminal amine. The amine acts as a nucleophile, attacking the ester's carbonyl carbon. This forms a transient tetrahedral intermediate, which then collapses, expelling the stable p-nitrophenoxide anion as the leaving group to form the new peptide bond.

Caption: Mechanism of Peptide Bond Formation via Aminolysis.

Experimental Protocols

Protocol 1: Synthesis of Nα-Fmoc-O-tert-butyl-L-Threonine p-Nitrophenyl Ester (Fmoc-Thr(tBu)-ONp)

This protocol describes the synthesis of the active ester from the protected amino acid using DCC as the coupling agent.

Materials:

-

Nα-Fmoc-O-tert-butyl-L-Threonine (Fmoc-Thr(tBu)-OH)

-

p-Nitrophenol (pNP)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Ethyl Acetate (EtOAc), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hexanes or Petroleum Ether

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bars

-

Round-bottom flasks

-

Ice bath

-

Filtration apparatus (Büchner funnel or sintered glass funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve Fmoc-Thr(tBu)-OH (1.0 eq.) and p-Nitrophenol (1.1 eq.) in anhydrous ethyl acetate (approx. 5-10 mL per gram of amino acid). Stir the solution until all solids are dissolved.

-

Cooling: Place the flask in an ice bath and allow the solution to cool to 0°C with continuous stirring.

-

DCC Addition: In a separate container, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous DCM or EtOAc. Add this solution dropwise to the cooled amino acid/p-nitrophenol solution over 15-20 minutes. A white precipitate (Dicyclohexylurea, DCU) will begin to form almost immediately.

-

Reaction: Allow the reaction mixture to stir at 0°C for 2 hours, then remove the ice bath and let the reaction proceed at room temperature overnight (12-16 hours).

-

Removal of DCU: After the reaction is complete, filter the mixture through a sintered glass funnel or a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold ethyl acetate and combine the filtrates.

-

Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

-

Saturated sodium bicarbonate (NaHCO₃) solution (2x)

-

Water (1x)

-

Brine (1x)

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification (Recrystallization): The crude product is typically a pale yellow solid or oil. It can be purified by recrystallization. Dissolve the crude material in a minimal amount of hot ethyl acetate and slowly add hexanes or petroleum ether until the solution becomes turbid. Allow to cool to room temperature and then in a refrigerator (4°C) to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold hexanes, and dry under vacuum.

| Parameter | Recommended Value | Rationale & Notes |

| Reagent Equivalents | ||

| Fmoc-Thr(tBu)-OH | 1.0 | Limiting reagent. |

| p-Nitrophenol | 1.1 eq. | Slight excess ensures complete consumption of the amino acid. |

| DCC | 1.1 eq. | Slight excess drives the reaction to completion. |

| Reaction Conditions | ||

| Solvent | Ethyl Acetate / DCM | Good solubility for reactants; DCM helps dissolve DCC. |

| Temperature | 0°C to Room Temp. | Initial cooling minimizes potential side reactions, including racemization. |

| Time | 12-16 hours | The reaction is slower than in-situ activation methods. |

| Expected Yield | 75-90% | Yields are typically good after purification. |

Table 1: Summary of Parameters for Fmoc-Thr(tBu)-ONp Synthesis.

Protocol 2: Incorporation of Fmoc-Thr(tBu)-ONp in Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the coupling cycle for adding the pre-synthesized active ester to a growing peptide chain on a solid support (e.g., Wang or Rink Amide resin).

Materials:

-

Peptide-resin with a free N-terminal amine (post-Fmoc deprotection)

-

Fmoc-Thr(tBu)-ONp

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

SPPS reaction vessel (manual or automated)

-

Kaiser Test Kit

Caption: SPPS Workflow for Threonine Incorporation.

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin from the previous cycle has been completely removed using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

-

Coupling Solution: In a separate vial, dissolve Fmoc-Thr(tBu)-ONp (3.0 eq. relative to the resin substitution) in peptide-grade DMF.

-

Coupling Reaction: Add the coupling solution to the washed, deprotected peptide-resin. Agitate the mixture at room temperature. The reaction time for ONp esters is significantly longer than for in-situ methods; allow 4-12 hours for the coupling.[7]

-

Monitoring: After the coupling time, take a small sample of the resin beads and perform a qualitative Kaiser test to check for the presence of free primary amines.[11]

-

Negative Result (Yellow Beads): The coupling is complete. Proceed to the washing step.

-

Positive Result (Blue Beads): The coupling is incomplete. Continue the reaction for another 2-4 hours and re-test, or proceed to the troubleshooting step (e.g., recoupling).

-

-

Washing: Once the coupling is complete, drain the reaction solution. The excess active ester can potentially be recovered from this solution if desired. Wash the peptide-resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and the p-nitrophenol byproduct.

-

Next Cycle: The resin is now ready for the Fmoc deprotection step of the next amino acid in the sequence.

Troubleshooting and Key Considerations

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient reaction time. 2. Steric hindrance of threonine. 3. Peptide aggregation on resin. | 1. Extend Reaction Time: Allow the coupling to proceed for an additional 2-4 hours and re-test. 2. Double Coupling: Drain the reaction solution, wash the resin with DMF, and add a fresh solution of the activated ester. 3. Capping: If coupling remains incomplete, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences. |

| Low Yield in Active Ester Synthesis | 1. Impure or wet reagents/solvents. 2. Incomplete reaction. 3. Loss during workup/purification. | 1. Use anhydrous solvents and high-purity reagents. 2. Monitor the reaction by TLC to ensure full consumption of the starting material. 3. Be careful during the aqueous workup; multiple extractions of the aqueous layer can recover product. Optimize recrystallization solvent system. |

| Potential Racemization | Base-catalyzed epimerization during the activation step, although less common with active esters than other methods. | Ensure the reaction is performed under neutral or slightly acidic conditions. The use of DCC without a strong base is generally safe. For SPPS coupling, ensure all piperidine from the deprotection step is thoroughly washed away. |

Table 2: Troubleshooting Guide for the Nitrophenyl Ester Method.

Conclusion

The p-nitrophenyl ester method for incorporating threonine offers a controlled, classic approach to peptide synthesis. While its slower kinetics have led to its replacement by faster in-situ methods for routine synthesis, it remains a valuable tool for specific applications, such as minimizing side reactions with sensitive residues. A thorough understanding of the principles of side-chain protection, active ester synthesis, and coupling kinetics is essential for its successful implementation. The protocols and insights provided in this guide equip researchers with the necessary knowledge to effectively utilize this foundational technique in their peptide synthesis endeavors.

References

- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.

- Bodanszky, M. (1955). Synthesis of peptides by aminolysis of nitrophenyl esters.

- Bodanszky, M., & Bednarek, M. A. (1989). Active esters in solid-phase peptide synthesis. Journal of Protein Chemistry, 8(4), 461-469.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.

- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep Inc.

- Fmoc/tBu Solid Phase Synthesis. (n.d.). Sunresin.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

- Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.

- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.

- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.

- Side reactions in peptide synthesis. (n.d.). AAPPTEC.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020).

- Albericio, F. (2004). Solid-Phase Synthesis: A Practical Guide. CRC Press.

- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

- Engström, K., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. PLOS ONE.

- Ragnarsson, U., & Karlsson, S. (1970). Quantitative measurements of reaction rates in solid phase peptide synthesis. Acta Chemica Scandinavica, 24, 337-338.

- Zervas, L., Borovas, D., & Gazis, E. (1963). New Methods in Peptide Synthesis. I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups as N-Protecting Groups. Journal of the American Chemical Society, 85(22), 3660-3666.

- A Technical Guide to Fmoc-Thr(tBu)-OH: Properties and Applications in Peptide Synthesis. (2025). BenchChem.

- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). BOC Sciences.

- Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Form

- Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.

- The practice of peptide synthesis / M. Bodanszky, A. Bodanszky. (n.d.). University of California Berkeley Libraries.

- Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols. Humana Press.

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. api.pageplace.de [api.pageplace.de]

- 3. Active esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Synthesis of peptides by aminolysis of nitrophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]

- 8. peptide.com [peptide.com]

- 9. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 10. renyi.hu [renyi.hu]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

Precision Synthesis of Bioactive Peptides Utilizing Boc-Thr(Bzl)-ONp Active Esters

Application Note & Protocol Guide

Abstract & Scope

This technical guide details the synthesis of bioactive peptides incorporating Threonine residues using Boc-Thr(Bzl)-ONp (N-tert-butoxycarbonyl-O-benzyl-L-threonine p-nitrophenyl ester). While modern Solid-Phase Peptide Synthesis (SPPS) often utilizes in-situ activation (e.g., HATU/DIPEA), pre-activated p-nitrophenyl (ONp) esters remain a critical tool for specific applications: fragment condensation, synthesis of aggregation-prone sequences, and large-scale solution-phase manufacturing where reagent stability is paramount.

This protocol focuses on the solution-phase coupling of Boc-Thr(Bzl)-ONp to an amino-component, a method favored for its high regioselectivity and the "self-indicating" nature of the leaving group (p-nitrophenol), which provides visual feedback on reaction progress.

Chemical Basis & Mechanistic Insight

2.1 The Reagent: Boc-Thr(Bzl)-ONp

-

Structure: The reagent consists of a Threonine amino acid with the

-amine protected by Boc (acid-labile), the side-chain hydroxyl protected by Benzyl (Bzl) (HF-labile), and the C-terminus activated as a p-nitrophenyl ester . -

Why Bzl Protection? The use of unprotected Boc-Thr-ONp is chemically risky due to the potential for intramolecular O-acylation (lactone formation) or intermolecular side reactions. The Benzyl ether group provides robust protection that is stable to TFA (used for Boc removal), ensuring orthogonality during chain assembly.

-

Reactivity Profile: ONp esters are less reactive than N-hydroxysuccinimide (NHS) esters or anhydrides, which makes them more selective and stable during storage. They react cleanly with primary amines to form amide bonds, releasing p-nitrophenol.

2.2 Reaction Mechanism

The coupling proceeds via aminolysis . The nucleophilic amine of the growing peptide chain attacks the carbonyl carbon of the ester. The p-nitrophenolate anion is a good leaving group due to resonance stabilization by the nitro group.

Key Feature: The release of p-nitrophenol turns the reaction mixture yellow (especially in basic conditions), serving as a visual indicator of reaction progress.

Experimental Protocol: Solution-Phase Coupling

Objective: Coupling Boc-Thr(Bzl)-ONp to a free amine peptide fragment (H-Peptide-OR).

3.1 Materials & Reagents

-

Carboxyl Component: Boc-Thr(Bzl)-ONp (1.1 – 1.5 equivalents).

-

Amine Component: H-Peptide-OR (Free amine or TFA salt).

-

Solvent: DMF (N,N-dimethylformamide) or DCM (Dichloromethane). Note: DMF is preferred for solubility of protected peptides.

-

Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-methylmorpholine).

-

Catalyst: HOBt (1-Hydroxybenzotriazole) – Optional but recommended to accelerate kinetics.

-

Workup: 5% NaHCO₃, 1M citric acid, Ethyl Acetate (EtOAc).

3.2 Step-by-Step Methodology

Step 1: Preparation of the Amine Component [1]

-

If the amine component is a TFA salt (common after Boc deprotection), dissolve it in minimum DMF.

-

Add 1.0 - 1.2 equivalents of DIPEA/NMM to neutralize the salt.

-

Check: Verify pH is neutral to slightly basic (pH 7-8) using wet pH paper. Avoid large excess of base to prevent racemization.

-

Step 2: Coupling Reaction

-

Add Boc-Thr(Bzl)-ONp (1.2 eq) to the amine solution.

-

Optional: Add HOBt (1.0 eq). This acts as a bifunctional catalyst, converting the ONp ester into a more reactive OBt ester in situ, significantly increasing the reaction rate.

-

Stir the mixture at Room Temperature (20–25°C) .

-

Visual Check: The solution will turn yellow as p-nitrophenol is released.

Step 3: Monitoring

-

TLC/HPLC: Monitor the consumption of the amine component.

-

Timeframe: ONp esters are slow. Without HOBt, reactions may take 12–24 hours . With HOBt, reaction time is typically 2–6 hours .

Step 4: Workup (The "Yellow Wash")

-

Critical Step: You must remove the p-nitrophenol byproduct.

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx. 10x volume).

-

Basic Wash: Wash the organic layer 3x with 5% NaHCO₃ or Na₂CO₃ .

-

Observation: The aqueous layer will be bright yellow (p-nitrophenolate anion). Repeat washes until the aqueous layer is colorless.

-

-

Acidic Wash: Wash 2x with 1M Citric Acid or 0.1M HCl (to remove unreacted amine/base).

-

Brine/Dry: Wash with brine, dry over MgSO₄, and concentrate in vacuo.

Visualization: Reaction Workflow

The following diagram illustrates the critical decision points and chemical flow for this synthesis.

Caption: Workflow for solution-phase coupling of Boc-Thr(Bzl)-ONp, highlighting the critical p-nitrophenol removal step.

Data & Performance Metrics

The following table summarizes expected performance characteristics when comparing ONp esters to other coupling methods.

| Parameter | Boc-Thr(Bzl)-ONp (Active Ester) | HATU/DIPEA (In-Situ) | Notes |

| Reaction Rate | Slow (Hours to Days) | Fast (Minutes) | ONp requires catalysis (HOBt) for speed. |

| Racemization | Very Low | Low to Moderate | ONp esters are excellent for fragment condensation where racemization is a risk. |

| Stability | High (Shelf-stable solid) | Low (Activated species degrades) | ONp esters can be stored for months; HATU species must be used immediately. |

| Byproducts | p-Nitrophenol (Yellow, easy removal) | Urea/Phosphoramide derivatives | p-Nitrophenol is easily tracked visually. |

| Atom Economy | Moderate | Low | In-situ reagents generate large mass of waste. |

Troubleshooting & Technical Notes

-

Yellow Color Persistence:

-

Issue: The organic layer remains yellow after washing.

-

Cause: p-Nitrophenol is somewhat soluble in EtOAc.

-

Solution: Ensure the carbonate wash is sufficiently basic (pH > 9) to fully ionize the phenol into the water-soluble phenolate.

-

-

Slow Kinetics:

-

Issue: Reaction incomplete after 24 hours.

-

Solution: Add 0.1 – 0.5 eq of HOBt . The formation of the OBt-ester intermediate is much faster than the direct aminolysis of the ONp ester.

-

-

Side Chain Protection (The "Boc-Thr-ONp" Trap):

-

Warning: If you attempt to use unprotected Boc-Thr-ONp (free hydroxyl), be aware that the hydroxyl group can attack the active ester of a neighboring molecule, leading to polymerization or O-acylation. Always use Boc-Thr(Bzl)-ONp for reliable bioactive peptide synthesis unless the specific protocol demands a side-chain free approach (e.g., for immediate glycosylation).

-

References

- Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Classic reference on Active Ester chemistry).

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

-

Sigma-Aldrich. (n.d.). Boc-Thr(Bzl)-ONp Product Specification. Link (General reagent reference).

Sources

Troubleshooting & Optimization

Technical Support Center: Boc-Thr-ONp & Free Hydroxyl Side Reactions

Product: Boc-L-Threonine 4-nitrophenyl ester (Boc-Thr-ONp) CAS: [Not consistently listed; often custom synthesized or referenced as derivative of 2592-18-9] Topic: Troubleshooting Side Reactions of the Unprotected Side-Chain Hydroxyl Group

Core Technical Briefing: The "Trojan Horse" Mechanism

The Issue:

You are using Boc-Thr-ONp , an activated ester of threonine where the secondary hydroxyl group (

The Mechanism:

The 4-nitrophenyl ester (

This creates oligomers (dimers, trimers, etc.) linked by ester bonds. These oligomers are often insoluble and lead to "double hits" (branching) if they couple to your peptide chain.

Visualization: The Intermolecular Self-Acylation Pathway

Caption: Intermolecular nucleophilic attack leading to oligomerization and release of p-nitrophenol.

Troubleshooting Guide

Issue 1: Reagent Discoloration & Solubility Failure

Symptom: The white Boc-Thr-ONp powder has turned yellow or gummy. It does not dissolve completely in DMF or DCM. Diagnosis: The yellow color is p-nitrophenol , released during self-acylation (oligomerization) or hydrolysis. The insoluble material is the polymerized threonine.

| Parameter | Specification / Observation | Action |

| Appearance | White crystalline powder | Pass. Proceed. |

| Appearance | Yellow tint / Sticky solid | Fail. High free p-nitrophenol. Purify immediately. |

| Solubility | Clear in DMF/EtOAc | Pass. |

| Solubility | Cloudy / Precipitate | Fail. Oligomers present. Do not filter and use; the concentration is wrong. |

Corrective Protocol: Recrystallization Note: This protocol relies on the polarity difference between the monomer and the oligomer.

-

Dissolve: Dissolve the crude Boc-Thr-ONp in a minimal amount of Ethyl Acetate (EtOAc) at room temperature (do not heat excessively, as heat accelerates polymerization).

-

Filter: If there are insoluble solids (oligomers), filter them out rapidly.

-

Precipitate: Slowly add Petroleum Ether or Hexane (antisolvent) until the solution turns cloudy.

-

Crystallize: Store at 4°C overnight.

-

Wash: Collect crystals and wash with cold Hexane/EtOAc (9:1).

-

Dry: Vacuum dry over

.

Issue 2: "Double Hit" / Branching During Coupling

Symptom: Mass spectrometry of the crude peptide shows a mass shift of +101 Da (Threonine residue) or +219 Da (Boc-Thr unit) extra on the target sequence. Diagnosis: The free hydroxyl group of the newly coupled Threonine residue has reacted with the next equivalent of Boc-Thr-ONp (or another activated amino acid), creating a branched peptide.

Prevention Strategy:

-

Avoid Strong Bases: Do not use strong tertiary amines (like TEA or DIEA) during the coupling of Boc-Thr-ONp. The free -OH becomes more nucleophilic when deprotonated.

-

Recommendation: Perform the coupling in neutral conditions if possible, or use a weak base like N-methylmorpholine (NMM) only if necessary.

-

-

Stoichiometry: Do not use a large excess (e.g., 5-10 eq) of Boc-Thr-ONp. Use 1.1 – 1.5 equivalents to minimize the statistical probability of side-chain acylation.

-

Alternative: If branching persists, switch to side-chain protected Boc-Thr(Bzl)-OH or Boc-Thr(tBu)-OH .

Critical FAQ

Q: Can I use HOBt to suppress the side reaction? A: Yes, but with caution. Adding HOBt (1 eq.) converts the p-nitrophenyl ester into an OBt ester in situ. While OBt esters are generally more reactive toward amines, HOBt is acidic and can help suppress the ionization of the threonine hydroxyl group, slightly reducing O-acylation. However, the most effective suppression is keeping the pH low .

Q: Why not just use Boc-Thr(Bzl)-OH? A: You should, unless you have a specific reason not to (e.g., you need the -OH free for a subsequent on-resin modification like glycosylation or phosphorylation). Using Boc-Thr-ONp is a "minimal protection" strategy that trades reagent cost/steps for increased experimental risk.

Q: What happens if I accidentally couple an oligomer? A: You will incorporate a dimer (Thr-Thr ester). During the final HF cleavage (Boc chemistry), the ester bond between the threonines might survive, or it might hydrolyze. If it survives, you get a peptide with an extra Thr attached to the side chain. If it hydrolyzes, you get the correct peptide but with low yield and difficult purification.

Q: Is the O-acylation reversible? A: Yes, ester bonds on the side chain can be reversed by saponification (treatment with dilute NaOH or hydrazine), but this is risky for the peptide backbone (racemization/cleavage). It is far better to prevent the bond formation than to try to cleave it later.

Decision Tree for Reagent Usage

Caption: Workflow for assessing reagent quality and coupling conditions.

References

- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.

-

Sigma-Aldrich. (n.d.). Boc-Thr-OH Product Specification. Retrieved from (Reference for physical properties of the parent acid; ONp ester properties inferred from standard active ester behavior).

- Merriam, P. L., et al. (1998). Side reactions in peptide synthesis: O-acylation of serine and threonine. Journal of Peptide Research. (Discusses the kinetics of hydroxyl nucleophilicity vs amine nucleophilicity).

-

Bachem. (n.d.). Peptide Synthesis Guide: Side Reactions. Retrieved from (General guide on preventing O-acylation).

Technical Support Center: Purifying Peptides Synthesized with Boc-Thr-ONp

Welcome to the technical support resource for researchers navigating the complexities of purifying synthetic peptides, specifically those incorporating Threonine via a Boc-protected p-nitrophenyl (ONp) active ester. The unique properties of this building block, while effective in synthesis, introduce specific challenges during purification. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower you to achieve high-purity peptides for your research and development needs.

Introduction: The Challenge of Boc-Thr-ONp

The use of N-α-Boc-L-Threonine p-nitrophenyl ester (Boc-Thr-ONp) is a classic method in solid-phase peptide synthesis (SPPS). The ONp group serves as an effective leaving group, facilitating amide bond formation. However, its presence, combined with the inherent characteristics of the Threonine residue and the Boc protection strategy, creates a unique set of purification hurdles. Key challenges include removing the brightly colored p-nitrophenol byproduct, preventing side reactions associated with the threonine hydroxyl group, and managing potential peptide aggregation. This guide is structured to address these issues head-on, providing both the "how" and the "why" behind each recommendation.

Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during the purification workflow.

Question 1: My crude peptide product is intensely yellow, and the color persists even after initial purification steps. What's causing this and how do I remove it?

Answer:

This is the most common issue when using ONp esters. The intense yellow color is due to residual p-nitrophenol (pNP), the leaving group from the coupling reaction. Its phenolate form is a strong chromophore. While much of it is removed during resin washing and cleavage, trace amounts can stubbornly adhere to the peptide.

Causality and Solution: p-nitrophenol is acidic and can be challenging to separate from the desired peptide by reversed-phase HPLC (RP-HPLC) alone, sometimes co-eluting with the product peak.

Recommended Solutions:

-

Cold Ether Precipitation/Wash: After cleaving the peptide from the resin (e.g., with HF or TFMSA) and before lyophilization, precipitate the peptide with cold diethyl ether.[1][2] p-Nitrophenol has some solubility in ether, while the peptide will precipitate. Thoroughly washing the peptide pellet with cold ether several times before drying is a critical first step to remove the bulk of the pNP.

-

Aqueous Base Wash (for protected peptides): If you are working with a protected peptide fragment in solution, a mild aqueous basic wash (e.g., dilute sodium bicarbonate) can be used to extract the acidic pNP into the aqueous phase. This is generally not suitable for unprotected peptides which may be unstable or insoluble under these conditions.

-

Optimized HPLC Gradient: If pNP co-elutes with your peptide, modifying the HPLC gradient can improve separation. A shallower gradient at the beginning of the run can often resolve the pNP peak from the main product peak.[3]

Question 2: My mass spectrometry (MS) results show a mass that is 100.12 Da higher than my target peptide. What happened?

Answer:

A mass increase of 100.12 g/mol corresponds precisely to the mass of a tert-butoxycarbonyl (Boc) group.[2] This indicates incomplete deprotection of the N-terminal Boc group or a Boc group remaining on a side chain (e.g., Boc-Lys) during one of the synthesis cycles.

Causality and Solution: Incomplete Boc deprotection is a frequent issue in SPPS and leads to deletion sequences capped with a Boc group.[2]

Recommended Solutions:

-

Review Deprotection Protocol: Ensure your deprotection steps are robust. Standard protocols use 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes.[2]

-

Increase Deprotection Time/TFA Concentration: For difficult sequences or if aggregation is suspected, increasing the deprotection time to 60 minutes or using a higher concentration of TFA may be necessary.[2]

-

Perform a Test Cleavage: Before committing the entire batch of resin, a small sample can be cleaved and analyzed by HPLC and MS to confirm complete deprotection at each step.[2]

Question 3: My peptide is poorly soluble in the HPLC mobile phase, leading to peak broadening and poor recovery. What can I do?

Answer:

Peptide aggregation, especially for hydrophobic sequences or those prone to forming secondary structures, is a major challenge.[4][5] The presence of threonine can sometimes contribute to aggregation through hydrogen bonding.

Causality and Solution: Aggregated peptides behave unpredictably on an HPLC column, leading to poor chromatography. The key is to disrupt the intermolecular interactions causing the aggregation.

Recommended Solutions:

-

Stronger Solvents for Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or even neat formic acid before diluting with the initial HPLC mobile phase.[6] Sonication can also help break up aggregates.[6]

-

Modify Mobile Phases: For highly hydrophobic peptides, switching from a C18 column to a C8 or C4 column may be beneficial.[6] Adding chaotropic agents like guanidine hydrochloride to the mobile phase can disrupt secondary structures, but this is often a last resort as it complicates downstream processing.

-

Microwave-Assisted Synthesis: If aggregation is a persistent problem during the synthesis itself, consider using microwave-assisted synthesis, which can help disrupt aggregation and improve coupling efficiency.[5]

Question 4: HPLC analysis shows a cluster of closely eluting peaks around my target mass. What are these impurities?

Answer:

This often points to the formation of side products that are structurally very similar to the desired peptide.

Causality and Solution: Several side reactions can occur during Boc-SPPS, particularly with amino acids like Threonine.

Potential Side Products:

-

N-O Acyl Shift: Under strong acid conditions (like final cleavage), an acyl group can migrate from the nitrogen of the peptide bond to the hydroxyl group of the threonine side chain. This reaction can sometimes be reversed with a mild base treatment.[7]

-

Dehydration: The threonine side chain can undergo dehydration.

-

Deletion Sequences: Incomplete coupling or deprotection steps lead to peptides missing one or more amino acids.[8] These are often difficult to separate from the full-length product.

-

Racemization: The activation of amino acids can sometimes lead to partial racemization, creating diastereomeric peptides that can be very difficult to separate.[9][10]

Recommended Solutions:

-

High-Resolution HPLC: Optimizing your HPLC method is crucial. Use a high-quality, high-resolution column and experiment with shallow gradients (e.g., 0.5% B/min) to maximize separation.[3][11]

-

Alternative Ion-Pairing Reagents: While TFA is standard, for difficult separations, other ion-pairing reagents like formic acid or heptafluorobutyric acid (HFBA) can alter selectivity and improve resolution.[6][]

-

Orthogonal Purification: If RP-HPLC is insufficient, consider a secondary purification step using an orthogonal technique like ion-exchange chromatography (IEX).[13]

Experimental Workflow & Data

Workflow: Standard Purification of a Thr-Containing Peptide

The following diagram outlines the critical steps from post-cleavage to final pure product.

Caption: General workflow for the purification of a crude synthetic peptide.

Protocol: Preparative Reversed-Phase HPLC

This protocol provides a starting point for purifying a crude peptide synthesized using Boc-Thr-ONp.

-

Sample Preparation:

-

Weigh the crude, lyophilized peptide.

-

Dissolve in a minimal volume of DMSO or DMF to a concentration of 10-30 mg/mL.[6]

-

If the sample dissolves completely, dilute with Mobile Phase A to a concentration suitable for injection, ensuring it remains in solution.

-

-

HPLC System and Column:

-

Method Development (Analytical Scale First):

-

Before scaling up, optimize the separation on an analytical C18 column (e.g., 4.6 mm ID) with the same packing material.[3]

-

Run a scouting gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution percentage of your target peptide.

-

-

Preparative Run:

-

Based on the analytical run, design a shallow gradient around the elution point of your peptide. A typical gradient is summarized in the table below.

-

Collect fractions throughout the elution of the main peak and any shoulder peaks.

-

-

Fraction Analysis and Pooling:

-

Analyze each collected fraction using analytical RP-HPLC and Mass Spectrometry to confirm purity and identity.

-

Combine fractions that meet the desired purity specification (e.g., >95%).[3]

-

-

Lyophilization:

-

Freeze the pooled fractions and lyophilize until a dry, fluffy powder is obtained. This removes the water, ACN, and TFA.[3]

-

Table: Example HPLC Gradients

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% TFA in H₂O) | % Mobile Phase B (0.1% TFA in ACN) | Curve |

| Scouting Gradient (Analytical) | ||||

| 0.0 | 1.0 | 95 | 5 | 6 |

| 30.0 | 1.0 | 5 | 95 | 6 |

| 35.0 | 1.0 | 5 | 95 | 6 |

| 35.1 | 1.0 | 95 | 5 | 6 |

| 40.0 | 1.0 | 95 | 5 | 6 |

| Optimized Gradient (Preparative) | ||||

| 0.0 | 20.0 | 80 | 20 | 6 |

| 5.0 | 20.0 | 80 | 20 | 6 |

| 45.0 | 20.0 | 50 | 50 | 6 |

| 50.0 | 20.0 | 5 | 95 | 6 |

| 55.0 | 20.0 | 5 | 95 | 6 |

| 55.1 | 20.0 | 80 | 20 | 6 |

| 60.0 | 20.0 | 80 | 20 | 6 |

| Note: The optimized preparative gradient assumes the target peptide eluted around 40% ACN in the scouting run. The gradient slope is shallow (30% over 40 min, or 0.75%/min) around the elution point to maximize resolution. |

Frequently Asked Questions (FAQs)

Q1: Why is TFA used in the mobile phase for peptide purification? A1: Trifluoroacetic acid (TFA) serves as an ion-pairing agent.[3][] It forms an ion pair with the positively charged sites on the peptide (like the N-terminus and basic side chains), neutralizing the charge and increasing the peptide's overall hydrophobicity. This leads to better retention on the C18 column, sharper peaks, and improved resolution.[]

Q2: Can I use formic acid instead of TFA for my LC-MS analysis? A2: Yes. TFA is a strong ion-pairing agent that can cause signal suppression in mass spectrometry.[6] Formic acid (typically 0.1%) is a common alternative for LC-MS applications as it is more volatile and causes less ion suppression. However, be aware that chromatographic resolution may be reduced, and peaks may be broader when using formic acid compared to TFA.[6]

Q3: How do I confirm the final purity and identity of my peptide? A3: A combination of analytical techniques is required for full characterization.

-

Analytical RP-HPLC: To determine purity, reported as a percentage of the total area of all peaks detected at a specific wavelength (commonly 214 or 220 nm).

-

Mass Spectrometry (MS): To confirm the molecular weight of the peptide, verifying its identity.

-

Amino Acid Analysis (AAA): To confirm the amino acid composition and determine the accurate peptide content of the lyophilized powder.

Q4: What side reactions are specific to Threonine during Boc-SPPS? A4: The primary side reaction involving Threonine during the acidolytic steps of Boc-SPPS (deprotection and final cleavage) is the N-O acyl shift.[7] This occurs when the peptide backbone's acyl group migrates to the side-chain hydroxyl group, forming an ester linkage. This can be problematic as it changes the peptide's structure and properties. While reversible under basic conditions, prevention through careful selection of cleavage cocktails and conditions is preferable.[7]

References

- Benchchem. (n.d.). Technical Support Center: Purification of Peptides Containing O-Methyl-L-threonine.

- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- Benchchem. (n.d.). Common side reactions with Boc-D-Lys-OH in peptide synthesis.

- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.

- (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

- Myers, J., & Iwamoto, T. (1978). Enzymes as reagents in peptide synthesis: enzymatic removal of amine protecting groups. PNAS.

- AAPPTec. (n.d.). Peptide Purification.

- Rehman, M. M., Jabeen, A., & Mariya, M. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.

- (n.d.). Side Reactions in - Peptide Synthesis.

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

- Aguilar, M.-I. (Ed.). (2003). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.

- Benchchem. (n.d.). Troubleshooting incomplete Boc deprotection in peptide synthesis.

- Hodges, R. S., & Mant, C. T. (n.d.). HPLC Analysis and Purification of Peptides. PMC.

- Conte, C., et al. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.

- ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?

- AAPPTec. (n.d.). Planning a Peptide Synthesis.

- ACS Publications. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.

- Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification?

- BOC Sciences Amino Acid. (n.d.). FAQ Peptide Purification.

- (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.

- Caslo ApS. (n.d.). Peptide synthesis techniques.

- (2025, January 15). What are the common challenges faced in peptide purification using chromatography?

- (2025, September 22). Managing Impurities in GLP‑1 Peptides: How Carbon Media Enhances Purification.

- RSC Publishing. (2022, January 7). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]